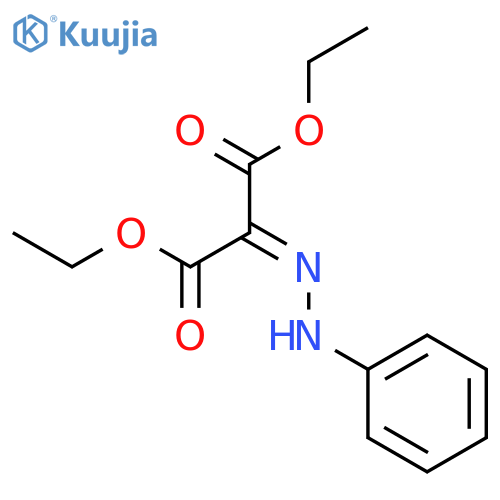Cas no 6134-59-4 (Diethyl 2-(2-phenylhydrazono)malonate)

Diethyl 2-(2-phenylhydrazono)malonate 化学的及び物理的性質
名前と識別子
-
- Diethyl 2-(2-phenylhydrazono)malonate
- diethyl 2-(phenylhydrazinylidene)propanedioate
- DIETHYL 2-(PHENYLHYDRAZONO)MALONATE
- Propanedioic acid,2-(2-phenylhydrazinylidene)-, 1,3-diethyl ester
- cis-Phenylhydrazono-mesoxalsaeure-diethylester
- diethyl mesoxalate phenylhydrazone
- Mesoxalsaeure-diaethylester-phenylhydrazon
- phenylhydrazono-malonic acid diethyl ester
- Phenylhydrazono-malonsaeure-diaethylester
- trans-Phenylhydrazono-mesoxalsaeure-diethylester
-
- インチ: InChI=1S/C13H16N2O4/c1-3-18-12(16)11(13(17)19-4-2)15-14-10-8-6-5-7-9-10/h5-9,14H,3-4H2,1-2H3
- InChIKey: SHLSEDSSRWFXJI-UHFFFAOYSA-N
- ほほえんだ: O=C(OCC)/C(C(OCC)=O)=N/NC1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 264.11100
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 8
じっけんとくせい
- PSA: 76.99000
- LogP: 1.65370
Diethyl 2-(2-phenylhydrazono)malonate セキュリティ情報
- ちょぞうじょうけん:Sealed in dry,2-8°C
Diethyl 2-(2-phenylhydrazono)malonate 税関データ
- 税関コード:2928000090
- 税関データ:
中国税関コード:
2928000090概要:
292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%
Diethyl 2-(2-phenylhydrazono)malonate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD12055069-5g |
Diethyl 2-(2-phenylhydrazono)malonate |
6134-59-4 | 95+% | 5g |
$823 | 2024-07-24 | |
| Alichem | A019112910-1g |
Diethyl 2-(2-phenylhydrazono)malonate |
6134-59-4 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Ambeed | A698774-1g |
Diethyl 2-(2-phenylhydrazono)malonate |
6134-59-4 | 95+% | 1g |
$306.0 | 2024-04-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661436-1g |
Diethyl 2-(2-phenylhydrazono)malonate |
6134-59-4 | 98% | 1g |
¥2875.00 | 2024-05-06 |
Diethyl 2-(2-phenylhydrazono)malonate 関連文献
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
Diethyl 2-(2-phenylhydrazono)malonateに関する追加情報
Introduction to Diethyl 2-(2-phenylhydrazono)malonate (CAS No. 6134-59-4)
Diethyl 2-(2-phenylhydrazono)malonate, a compound with the chemical formula C10H11N3O4, is a significant intermediate in organic synthesis and pharmaceutical research. This compound is identified by its unique CAS number, CAS No. 6134-59-4, which distinguishes it in the vast repository of chemical substances. The structure of Diethyl 2-(2-phenylhydrazono)malonate features a malonate ester moiety conjugated with a hydrazono group, making it a versatile building block for the synthesis of more complex molecules.
The malonate ester group is well-known for its reactivity in various organic transformations, including condensation reactions and cyclization processes. These reactions are pivotal in the development of heterocyclic compounds, which form the backbone of many pharmaceuticals and agrochemicals. The hydrazono group, on the other hand, introduces a nitrogen-rich scaffold that can participate in further functionalization, such as oxidation or reduction reactions, thereby expanding the synthetic possibilities.
In recent years, there has been growing interest in the applications of Diethyl 2-(2-phenylhydrazono)malonate in medicinal chemistry. Its structural features make it an attractive candidate for the synthesis of bioactive molecules. For instance, researchers have explored its use in creating novel derivatives with potential antimicrobial and anti-inflammatory properties. The phenyl ring attached to the hydrazono group can be modified through various substitution reactions, allowing for fine-tuning of biological activity.
One of the most compelling aspects of Diethyl 2-(2-phenylhydrazono)malonate is its role in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that specifically target these enzymes, researchers aim to develop treatments that can modulate cellular processes effectively. The compound’s ability to serve as a precursor for such inhibitors has made it a subject of extensive study.
The synthesis of Diethyl 2-(2-phenylhydrazono)malonate typically involves the condensation of diethyl malonate with phenylhydrazine under controlled conditions. This reaction is straightforward yet requires careful optimization to ensure high yield and purity. Recent advancements in synthetic methodologies have improved the efficiency of this process, making it more accessible for industrial-scale production.
The compound’s stability under various conditions is another critical factor that contributes to its utility in synthetic chemistry. Diethyl 2-(2-phenylhydrazono)malonate can be stored and handled under ambient conditions without significant degradation, which simplifies its integration into multi-step synthetic routes. This stability is particularly important in pharmaceutical research, where compounds must maintain their integrity throughout the development process.
In addition to its synthetic applications, Diethyl 2-(2-phenylhydrazono)malonate has been studied for its potential role in material science. The presence of both aromatic and heterocyclic components makes it a candidate for developing advanced materials with unique properties. For example, researchers have investigated its use in creating polymers with enhanced thermal stability or conductivity.
The pharmacological profile of Diethyl 2-(2-phenylhydrazono)malonate derivatives continues to be an area of active investigation. Preclinical studies have shown promising results regarding their efficacy in models of inflammation and pain management. The ability to modify key structural features allows researchers to explore a wide range of biological activities, making this compound a valuable asset in drug discovery programs.
The environmental impact of using Diethyl 2-(2-phenylhydrazono)malonate is also an important consideration. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices are essential for ensuring that chemical research remains viable long-term without compromising ecological integrity.
Future directions in the study of Diethyl 2-(2-phenylhydrazono)malonate may include exploring its applications in nanotechnology and biomedicine. The compound’s unique structural properties could make it useful for developing novel drug delivery systems or diagnostic tools. By leveraging cutting-edge technologies, researchers aim to unlock new possibilities for this versatile chemical intermediate.
6134-59-4 (Diethyl 2-(2-phenylhydrazono)malonate) 関連製品
- 13732-26-8(Dimethyl 2-(2-phenylhydrazono)malonate)
- 2060045-74-9(2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde)
- 901263-46-5(1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline)
- 2639453-74-8((3,3-Difluoro-1-phenylcyclobutyl)methanesulfonamide)
- 327098-41-9(7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1804068-68-5(2-(2-Chloropropanoyl)-4-methoxymandelic acid)
- 2839158-36-8(2-(4-Nitrophenyl)prop-2-en-1-amine hydrochloride)
- 926215-70-5(N-(3-Amino-2-methylphenyl)-2-methoxyacetamide)
- 1805049-20-0(2,3-Difluoro-4-(difluoromethyl)pyridine-6-methanol)
- 1416347-39-1([3-(2-Chloro-phenyl)-[1,2,4]triazol-1-yl]-acetic acid methyl ester)
